Tranylcypromine

Description

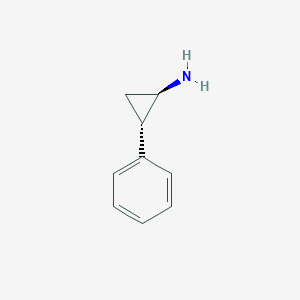

Structure

3D Structure

Properties

IUPAC Name |

2-phenylcyclopropan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N/c10-9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AELCINSCMGFISI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1N)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30859306 | |

| Record name | 2-Phenylcyclopropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30859306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

79-80 °C @ 1.5-1.6 mm Hg | |

| Details | Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 1633 | |

| Record name | TRANYLCYPROMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3404 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Sol in water /Sulfate/, Very slightly sol in alcohol, ether /Sulfate/, Practically insol in chloroform /Sulfate/ | |

| Details | Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 1633 | |

| Record name | Tranylcypromine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00752 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Details | Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 1633 | |

| Record name | TRANYLCYPROMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3404 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid | |

CAS No. |

155-09-9, 54-97-7 | |

| Record name | Tranylcypromine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00752 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | tranylcypromine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80664 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Phenylcyclopropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30859306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tranylcypromine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.312 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Phenylcyclopropylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRANYLCYPROMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3404 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

79-80 °C at 1.50E+00 mm Hg, MP: 164-166 °C /Hydrochloride/ | |

| Details | Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 1633 | |

| Record name | Tranylcypromine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00752 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Details | Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 1633 | |

| Record name | TRANYLCYPROMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3404 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Beyond the Synapse: A Technical Guide to Tranylcypromine's Mechanisms of Action Beyond Monoamine Oxidase Inhibition

Introduction

Tranylcypromine (TCP) is a long-established and potent antidepressant, renowned for its irreversible and non-selective inhibition of monoamine oxidase (MAO). This primary mechanism of action, which leads to increased synaptic availability of key neurotransmitters like serotonin, norepinephrine, and dopamine, has been the cornerstone of its clinical application for decades.[1] However, a growing body of evidence reveals a more complex pharmacological profile for this unique cyclopropylamine-containing molecule. For researchers, scientists, and drug development professionals, understanding these non-canonical mechanisms is crucial for repositioning this classic drug and for the rational design of new chemical entities with improved selectivity and novel therapeutic applications.

This in-depth technical guide moves beyond the well-trodden path of MAO inhibition to explore the multifaceted molecular interactions of this compound. We will delve into its activities as a catecholamine reuptake inhibitor and a potent inhibitor of lysine-specific demethylase 1 (LSD1), providing not only the mechanistic rationale but also actionable experimental protocols for their investigation.

Section 1: Modulation of Catecholamine Transport: Inhibition of Norepinephrine and Dopamine Reuptake

Beyond its impact on monoamine metabolism, this compound directly interacts with the machinery of neurotransmitter reuptake, specifically the norepinephrine transporter (NET) and the dopamine transporter (DAT). This activity is particularly relevant at higher therapeutic doses, typically in the range of 40-60 mg/day, where it contributes a supplementary mechanism to its antidepressant effects.[2][3] This dual action of inhibiting both the primary catabolic enzyme (MAO) and the reuptake transporters for norepinephrine and dopamine results in a robust and sustained increase in the synaptic concentrations of these key catecholamines.

The interaction of this compound with monoamine transporters is stereoselective. The (-)-enantiomer of this compound has been shown to be a more potent inhibitor of dopamine and norepinephrine uptake compared to the (+)-enantiomer.[4] Conversely, the (+)-enantiomer exhibits greater potency in inhibiting serotonin uptake.[4] This stereospecificity offers a potential avenue for the development of more targeted therapeutic agents. While the qualitative aspects of this inhibition are established, precise, high-affinity binding constants (Ki) and half-maximal inhibitory concentrations (IC50) for this compound at NET and DAT are not as extensively documented in publicly available literature as its MAO-inhibitory properties.

Data Summary: this compound's Interaction with Monoamine Transporters

| Target | Enantiomer Preference for Inhibition | Potency | Reference |

| Norepinephrine Transporter (NET) | (-)-Tranylcypromine | Moderate; more significant at higher clinical doses | [2][4] |

| Dopamine Transporter (DAT) | (-)-Tranylcypromine | Weak dopamine releasing agent | [2][4] |

| Serotonin Transporter (SERT) | (+)-Tranylcypromine | Weaker than catecholamine transporters | [4] |

Experimental Protocol: Synaptosome-Based Neurotransmitter Reuptake Assay

This protocol outlines a standard method for assessing the inhibitory effect of this compound on norepinephrine and dopamine reuptake using isolated nerve terminals (synaptosomes) from rodent brain tissue. The causality behind this experimental choice lies in its high physiological relevance, as synaptosomes retain functional neurotransmitter transporters in a near-native membrane environment.

Step-by-Step Methodology:

-

Synaptosome Preparation:

-

Euthanize a rodent (e.g., Sprague-Dawley rat) in accordance with institutional animal care and use committee guidelines.

-

Rapidly dissect the brain region of interest (e.g., striatum for DAT, hippocampus or cortex for NET) in ice-cold sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4).

-

Homogenize the tissue in a Dounce homogenizer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at 17,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.

-

Resuspend the synaptosomal pellet in a physiological buffer (e.g., Krebs-Ringer buffer).

-

-

Neurotransmitter Uptake Assay:

-

Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of this compound (or vehicle control) for 10-15 minutes at 37°C.

-

Initiate the uptake reaction by adding a mixture of a low concentration of radiolabeled neurotransmitter (e.g., [3H]dopamine or [3H]norepinephrine) and a higher concentration of the corresponding unlabeled neurotransmitter.

-

Allow the uptake to proceed for a short duration (e.g., 5-10 minutes) at 37°C.

-

Terminate the reaction by rapid filtration through glass fiber filters, followed by several washes with ice-cold buffer to remove unincorporated radiolabel.

-

Quantify the radioactivity retained on the filters using liquid scintillation counting.

-

-

Data Analysis:

-

Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known potent inhibitor of the respective transporter, e.g., desipramine for NET, GBR12909 for DAT) from the total uptake.

-

Calculate the percentage of inhibition for each concentration of this compound.

-

Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.

-

Visualization: this compound's Dual Action at the Catecholaminergic Synapse

Caption: this compound's dual action at the catecholaminergic synapse.

Section 2: Epigenetic Modulation: Potent Inhibition of Lysine-Specific Demethylase 1 (LSD1)

One of the most significant discoveries regarding this compound's pharmacology beyond MAO inhibition is its potent activity as an inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[4] LSD1 is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a critical role in epigenetic regulation by removing methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), a mark associated with active gene transcription.[3] The structural and mechanistic similarities between LSD1 and MAOs, both being FAD-dependent amine oxidases, provide the rationale for this compound's activity against this enzyme.

This compound acts as an irreversible, mechanism-based inhibitor of LSD1, forming a covalent adduct with the FAD cofactor.[5] This inactivation of LSD1 leads to the accumulation of H3K4me1/2, resulting in the de-repression of target genes. The IC50 for this compound's inhibition of LSD1 is reported to be less than 2 µM.[4] This epigenetic modulatory role has garnered significant interest in the field of oncology, as LSD1 is overexpressed in various cancers and its inhibition can suppress tumor growth.[3][5] This has led to the investigation of this compound and its derivatives as potential anti-cancer agents.[3][6]

Data Summary: this compound's Inhibition of LSD1

| Parameter | Value | Mechanism | Reference |

| Target | Lysine-Specific Demethylase 1 (LSD1/KDM1A) | - | [4] |

| IC50 | < 2 µM | - | [4] |

| Mechanism of Inhibition | Irreversible, covalent adduct formation with FAD cofactor | - | [5] |

Experimental Protocol 1: In Vitro LSD1 Inhibitory Assay (Peroxidase-Coupled)

This biochemical assay provides a direct measure of an inhibitor's potency against the purified LSD1 enzyme. The choice of a peroxidase-coupled assay is based on its continuous, fluorescence-based readout, which is amenable to high-throughput screening.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5).

-

Prepare stock solutions of recombinant human LSD1/CoREST complex, a synthetic H3K4me1/2 peptide substrate, horseradish peroxidase (HRP), and a fluorogenic HRP substrate (e.g., Amplex Red).

-

Prepare serial dilutions of this compound in the reaction buffer.

-

-

Assay Procedure:

-

In a 96-well or 384-well plate, add the reaction buffer, HRP, and the fluorogenic substrate to each well.

-

Add the serially diluted this compound or vehicle control to the respective wells.

-

Pre-incubate the plate for 10-15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding a mixture of the LSD1/CoREST enzyme and the H3K4me1/2 peptide substrate.

-

Immediately begin monitoring the increase in fluorescence over time using a fluorescence plate reader (excitation/emission wavelengths appropriate for the chosen substrate, e.g., ~530-560 nm excitation and ~590 nm emission for Amplex Red).

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each well.

-

Determine the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Calculate the IC50 value by fitting the concentration-response data to a suitable model using non-linear regression.

-

Experimental Protocol 2: Chromatin Immunoprecipitation (ChIP) Assay

This cellular assay is essential for confirming that an LSD1 inhibitor engages its target within a biological context and elicits the expected downstream epigenetic modifications. The rationale for using ChIP is to directly measure the accumulation of LSD1's substrate (H3K4me2) at specific gene promoters.

Step-by-Step Methodology:

-

Cell Culture and Treatment:

-

Culture a relevant cell line (e.g., a cancer cell line with known LSD1 overexpression) to ~80% confluency.

-

Treat the cells with various concentrations of this compound or vehicle control for a specified duration (e.g., 24-48 hours).

-

-

Cross-linking and Chromatin Preparation:

-

Cross-link proteins to DNA by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.

-

Quench the cross-linking reaction by adding glycine.

-

Harvest the cells, lyse them, and isolate the nuclei.

-

Shear the chromatin into fragments of 200-1000 base pairs using sonication or enzymatic digestion (e.g., with micrococcal nuclease).

-

-

Immunoprecipitation:

-

Incubate the sheared chromatin with an antibody specific for H3K4me2 (or a non-specific IgG as a negative control) overnight at 4°C with gentle rotation.

-

Capture the antibody-chromatin complexes using protein A/G-conjugated magnetic beads.

-

Wash the beads extensively with a series of buffers of increasing stringency to remove non-specifically bound chromatin.

-

-

Elution and DNA Purification:

-

Elute the immunoprecipitated chromatin from the beads.

-

Reverse the protein-DNA cross-links by heating at 65°C.

-

Treat with RNase A and Proteinase K to remove RNA and protein, respectively.

-

Purify the DNA using a spin column or phenol-chloroform extraction.

-

-

Analysis by qPCR:

-

Quantify the enrichment of specific gene promoters in the immunoprecipitated DNA using quantitative real-time PCR (qPCR) with primers designed for known LSD1 target genes.

-

Analyze the data using the percent input method or by calculating the fold enrichment over the IgG control.

-

Visualization: Mechanism of LSD1 Inhibition by this compound

Caption: Irreversible inhibition of the LSD1 catalytic cycle by this compound.

Section 3: Other Reported Non-MAO-Related Activities

In addition to its effects on catecholamine reuptake and LSD1, this compound has been reported to interact with other molecular targets, although the clinical significance of these interactions is less well-defined.

-

Cytochrome P450 (CYP) Enzyme Inhibition: this compound has been shown to inhibit CYP2A6 at therapeutic concentrations.[4] It has also been found to inhibit CYP46A1 at nanomolar concentrations.[4] The clinical implications of these findings are currently unknown but warrant consideration in polypharmacy scenarios.

Conclusion

This compound's pharmacological profile is far more intricate than its classical designation as a simple MAO inhibitor would suggest. Its ability to modulate catecholamine transport and, perhaps more significantly, to act as a potent epigenetic regulator through the inhibition of LSD1, opens up new avenues for its therapeutic application and for the development of novel drugs. The dose-dependent nature of its norepinephrine reuptake inhibition and the stereoselectivity of its interactions with monoamine transporters highlight the importance of precise dosing and the potential for developing enantiomer-specific therapies. Furthermore, the robust inhibition of LSD1 provides a strong rationale for the ongoing investigation of this compound and its derivatives in oncology.

For the research and drug development community, a deep understanding of these non-canonical mechanisms is paramount. The experimental protocols provided in this guide offer a starting point for the rigorous in vitro and cellular characterization of these activities. Future research should focus on elucidating the precise binding kinetics of this compound at NET and DAT, further exploring the downstream consequences of LSD1 inhibition in various disease models, and clarifying the clinical relevance of its interactions with CYP450 enzymes. By looking beyond the synapse, we can unlock the full therapeutic potential of this remarkable molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. epigenome-noe.net [epigenome-noe.net]

- 6. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - HK [thermofisher.com]

Stereopharmacology of Tranylcypromine: A Comparative Analysis of Enantiomer-Specific Pharmacodynamics

An In-depth Technical Guide for Researchers

Abstract: Tranylcypromine (TCP), a clinically effective antidepressant, is administered as a racemic mixture of its two stereoisomers: (+)-(1R,2S)-tranylcypromine and (-)-(1S,2R)-tranylcypromine. While the racemate is a non-selective, irreversible inhibitor of monoamine oxidase (MAO), a growing body of evidence reveals profound pharmacological distinctions between the individual enantiomers. This technical guide provides an in-depth analysis of these differences, synthesizing data on their stereoselective interactions with primary targets—MAO-A and MAO-B—as well as secondary targets including monoamine transporters (SERT, NET, DAT), Lysine-Specific Demethylase 1 (LSD1), and cytochrome P450 (CYP) enzymes. We present a quantitative comparison of their inhibitory activities, explore the structural basis for these differences, and discuss the significant implications for therapeutic applications and future drug development. This guide also includes detailed experimental protocols for key in vitro assays essential for characterizing these stereoisomer-specific activities.

Introduction to this compound and the Imperative of Stereochemistry

This compound (TCP) is a cyclopropylamine-based monoamine oxidase inhibitor (MAOI) whose chemical structure is reminiscent of amphetamine, contributing to its unique pharmacological profile.[1][2] For decades, it has been used as a potent antidepressant for treatment-resistant major depressive disorder.[2] TCP is a chiral molecule, existing as a pair of non-superimposable mirror images, or enantiomers. The drug product, Parnate®, is a 1:1 racemic mixture of the (+)- and (-)-enantiomers.

In modern pharmacology, it is a fundamental principle that biological systems, being inherently chiral, often interact differently with the stereoisomers of a drug.[3] This can lead to significant variations in pharmacodynamic activity, pharmacokinetic profiles, and toxicology. Understanding these differences is not merely an academic exercise; it is critical for optimizing therapy, reducing adverse effects, and identifying new therapeutic indications. This guide dissects the distinct pharmacological identities of (+)-TCP and (-)-TCP, moving beyond the traditional view of the drug as a single entity.

Core Pharmacodynamic Differences: A Comparative Analysis

The primary mechanism of action for racemic TCP is the irreversible inhibition of both isoforms of monoamine oxidase, MAO-A and MAO-B.[1] However, the stereoisomers exhibit marked selectivity and potency differences across a range of biological targets.

Monoamine Oxidase (MAO) Inhibition

The antidepressant effects of MAOIs are primarily attributed to the inhibition of MAO-A, which preferentially metabolizes serotonin and norepinephrine, while MAO-B inhibition, which targets phenylethylamine and dopamine, is more relevant to the treatment of Parkinson's disease.[4][5] The stereoisomers of this compound display a clear division of labor in their interaction with these enzymes.

-

(+)-Tranylcypromine: This enantiomer shows a moderate selectivity for MAO-A .[3] In vivo studies in rats confirm this preference, demonstrating that (+)-TCP is considerably more potent than its counterpart in inhibiting the deamination of norepinephrine (a primary MAO-A substrate) and is responsible for increases in brain serotonin levels.[6][7] This suggests that the (+)-isomer is the principal driver of the antidepressant effects associated with racemic TCP.

-

(-)-Tranylcypromine: In contrast, the (-)-isomer is selective for MAO-B .[3] Its relative weakness at MAO-A is highlighted by its failure to significantly impact serotonin levels in vivo.[6]

This stereoselectivity provides a compelling rationale for developing enantiopure versions of TCP for specific indications. For instance, an agent for depression could be enriched with (+)-TCP to maximize MAO-A inhibition while minimizing MAO-B-related effects.

The irreversible inhibition of MAOs by TCP involves the formation of a covalent adduct with the enzyme's flavin adenine dinucleotide (FAD) cofactor.[3] Crystallographic analysis of human MAO-B in complex with TCP reveals that both the (+) and (-) enantiomers orient themselves identically within the active site to form a covalent bond at the C4a position of the FAD cofactor.[3] The observed enzymatic selectivity, therefore, likely arises not from a different binding mode, but from subtle differences in the binding affinity and the rate of covalent modification (kinact/Ki) driven by the stereospecific fit of each isomer within the distinct topologies of the MAO-A and MAO-B active site cavities.[3]

}

Monoamine Reuptake Transporter Inhibition

Beyond MAO inhibition, racemic TCP also inhibits the reuptake of monoamines, particularly norepinephrine, at higher therapeutic doses.[1] This action is also highly stereoselective.

-

(+)-Tranylcypromine: This isomer is a more potent inhibitor of the serotonin transporter (SERT) .[6] This aligns with its observed effects on serotonergic neurotransmission and behavior.

-

(-)-Tranylcypromine: This isomer is a more potent inhibitor of the norepinephrine transporter (NET) and the dopamine transporter (DAT) .[8] This activity is consistent with its primary influence on catecholaminergic pathways.

These distinct transporter profiles suggest that the enantiomers contribute differently to the overall clinical effect of the racemate, with (+)-TCP enhancing serotonergic tone via both MAO-A and SERT inhibition, and (-)-TCP bolstering catecholaminergic signaling via NET and DAT inhibition.

Lysine-Specific Demethylase 1 (LSD1) Inhibition

LSD1 is an epigenetic enzyme that is a validated target in oncology, particularly for acute myeloid leukemia (AML). Racemic TCP is known to inhibit LSD1 with an IC₅₀ of approximately 20.7 µM.[5] Research into TCP-based analogs has demonstrated that this inhibition is also stereoselective. The specific configuration of the two chiral centers on the cyclopropane ring is a critical determinant of inhibitory potency against LSD1.[9][10] For certain series of TCP analogs, isomers with the (1S,2R) configuration—corresponding to that of (-)-TCP—were found to be the most potent LSD1 inhibitors, while also displaying reduced activity against MAO-A and MAO-B, thereby increasing target selectivity.[9][11] This discovery has spurred the development of enantiopure TCP derivatives as targeted epigenetic therapies for cancer.

Cytochrome P450 (CYP) Enzyme Inhibition

Drug-drug interactions are a significant concern with MAOIs. Racemic TCP is a known inhibitor of several key drug-metabolizing enzymes. In vitro studies using human CYP enzymes have identified racemic TCP as a competitive inhibitor of CYP2C19 (Ki = 32 µM) and CYP2D6 (Ki = 367 µM), and a noncompetitive inhibitor of CYP2C9 (Ki = 56 µM).[12][13]

Currently, published data on the stereoselective inhibition of CYP enzymes by the individual TCP enantiomers is limited. However, it is a well-established principle that such interactions are often stereoselective, as seen with other chiral drugs like fluoxetine. Given the significant pharmacokinetic differences between the enantiomers, it is highly probable that they also differ in their potential to perpetrate CYP-mediated drug interactions. This remains an important area for future investigation to fully characterize the safety profile of each isomer.

Comparative Pharmacodynamic Data Summary

The table below summarizes the available quantitative data on the inhibitory activities of racemic TCP and its stereoisomers. It is important to note that IC₅₀ and Ki values can vary based on experimental conditions (e.g., enzyme source, substrate used).

| Target | Ligand | Parameter | Value (µM) | Comments | Reference |

| MAO-A | Racemic TCP | Ki | 102 | Reversible inhibition constant | [3] |

| Racemic TCP | IC₅₀ | 2.3 | 50% inhibitory concentration | [5] | |

| (+)-TCP | - | More Potent | Selective for MAO-A | [3][7] | |

| (-)-TCP | - | Less Potent | Weak inhibitor of MAO-A | [3][6] | |

| MAO-B | Racemic TCP | Ki | 16 | Reversible inhibition constant | [3] |

| Racemic TCP | IC₅₀ | 0.95 | 50% inhibitory concentration | [5] | |

| (+)-TCP | - | Less Potent | Weak inhibitor of MAO-B | [3] | |

| (-)-TCP | - | More Potent | Selective for MAO-B | [3] | |

| SERT | (+)-TCP | - | More Potent | - | [6] |

| (-)-TCP | - | Less Potent | - | [6] | |

| NET | (+)-TCP | - | Less Potent | - | [8] |

| (-)-TCP | - | More Potent | - | [8] | |

| DAT | (+)-TCP | - | Less Potent | - | [8] |

| (-)-TCP | - | More Potent | - | [8] | |

| LSD1 | Racemic TCP | IC₅₀ | 20.7 | 50% inhibitory concentration | [5] |

| (-)-TCP Analogs | - | More Potent | (1S,2R) config. favored | [9][10] | |

| CYP2C19 | Racemic TCP | Ki | 32 | Competitive inhibition | [12][13] |

| CYP2C9 | Racemic TCP | Ki | 56 | Noncompetitive inhibition | [12][13] |

| CYP2D6 | Racemic TCP | Ki | 367 | Competitive inhibition | [12][13] |

Pharmacokinetic Profiles of this compound Stereoisomers

The differences between the enantiomers extend to their pharmacokinetics. Following oral administration of the racemate to healthy subjects, the plasma concentrations and urinary excretion rates of (-)-tranylcypromine were significantly higher than those of (+)-tranylcypromine.[14] The area under the curve (AUC) for the (-)-enantiomer was approximately 7.5 times greater than that of the (+)-enantiomer.[14] This suggests stereoselective differences in absorption, distribution, or, most likely, first-pass metabolism, with the (+)-enantiomer being more extensively cleared. This pharmacokinetic divergence is critical, as the less abundant (+)-isomer in plasma is paradoxically the more potent MAO-A inhibitor responsible for the primary antidepressant effect.

Therapeutic & Drug Development Implications

The distinct pharmacological profiles of the TCP enantiomers have profound implications for clinical use and drug development:

-

Optimizing Antidepressant Therapy: Since (+)-TCP is the primary mediator of MAO-A inhibition and serotonergic activity, an enantiopure (+)-TCP formulation could offer a more targeted antidepressant effect.[3][6] This might allow for a lower effective dose, potentially reducing the side effects contributed by (-)-TCP, such as catecholaminergic overstimulation or off-target activities.

-

Neurodegenerative Disease: The MAO-B selectivity of (-)-TCP makes it an intriguing candidate for Parkinson's disease, similar to other selective MAO-B inhibitors like selegiline. However, early studies using low doses of (+)-TCP, not (-)-TCP, showed some efficacy as an adjuvant anti-parkinsonian therapy, complicating this picture and suggesting mechanisms beyond simple MAO-B inhibition may be at play.

-

Oncology: The discovery of stereoselective LSD1 inhibition opens a new therapeutic avenue for TCP-based compounds.[9][10] Developing enantiopure derivatives based on the more potent (-)-TCP scaffold could lead to highly selective epigenetic drugs for cancer with minimal MAO-A-related antidepressant effects and associated dietary restrictions.

Experimental Methodologies

Accurate characterization of stereoisomer activity requires robust and validated in vitro assays. The following are detailed protocols for determining MAO inhibition and neurotransmitter transporter uptake.

Protocol: In Vitro MAO-A/MAO-B Inhibition Assay (Fluorometric)

This protocol is adapted from standard fluorometric methods utilizing kynuramine as a substrate, which is converted by MAO to the fluorescent product 4-hydroxyquinoline.[15][16]

Objective: To determine the IC₅₀ value of each this compound stereoisomer against recombinant human MAO-A and MAO-B.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

Kynuramine dihydrobromide (substrate)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Test compounds: (+)-TCP and (-)-TCP, dissolved in DMSO

-

Positive controls: Clorgyline (for MAO-A), Selegiline (for MAO-B)

-

Black, flat-bottom 96-well microplates

-

Fluorescence microplate reader (Excitation: ~315 nm, Emission: ~385 nm)

Step-by-Step Methodology:

-

Prepare Reagents:

-

Prepare a 10 mM stock solution of kynuramine in purified water.

-

Prepare 10 mM stock solutions of test compounds and positive controls in 100% DMSO.

-

Create a serial dilution series of each test compound (e.g., from 10 mM to 100 nM) in DMSO, then dilute further into assay buffer to achieve the desired final concentrations (ensure final DMSO concentration is ≤1%).

-

-

Assay Plate Setup:

-

To appropriate wells of the 96-well plate, add 5 µL of the diluted test compounds or controls.

-

For "100% activity" control wells, add 5 µL of the assay buffer containing the same final percentage of DMSO.

-

For "blank" wells (background fluorescence), add all reagents except the enzyme.

-

-

Enzyme Addition & Pre-incubation:

-

Prepare working solutions of MAO-A and MAO-B enzymes in cold assay buffer at a pre-determined optimal concentration.

-

Add 40 µL of the appropriate MAO enzyme working solution to each well (except blanks).

-

Mix gently on a plate shaker and pre-incubate the plate for 15 minutes at 37°C. This allows the irreversible inhibitors to interact with the enzyme.

-

-

Reaction Initiation & Incubation:

-

Prepare a kynuramine working solution in assay buffer (e.g., for a final concentration of 50 µM).

-

Initiate the reaction by adding 5 µL of the kynuramine working solution to all wells.

-

Incubate the plate for 30 minutes at 37°C, protected from light.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using the microplate reader at the specified wavelengths.

-

-

Data Analysis:

-

Subtract the average fluorescence of the blank wells from all other wells.

-

Calculate the percentage of inhibition for each compound concentration relative to the "100% activity" control.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC₅₀ value.

-

}

Protocol: In Vitro Neurotransmitter Transporter Uptake Assay (Fluorescence-Based)

This protocol describes a homogeneous, fluorescence-based assay for measuring the inhibition of SERT, NET, and DAT using commercially available kits (e.g., from Molecular Devices).[17][18]

Objective: To determine the IC₅₀ values of (+)-TCP and (-)-TCP for the inhibition of serotonin, norepinephrine, and dopamine transporters expressed in a stable cell line (e.g., HEK293).

Materials:

-

HEK293 cells stably expressing human SERT, NET, or DAT

-

Neurotransmitter Transporter Uptake Assay Kit (containing fluorescent substrate and masking dye)

-

Assay Buffer (e.g., Hank's Balanced Salt Solution - HBSS)

-

Test compounds: (+)-TCP and (-)-TCP, dissolved in DMSO

-

Known selective inhibitors for each transporter (e.g., Fluoxetine for SERT, Desipramine for NET, GBR12909 for DAT) as positive controls

-

Poly-D-lysine coated, black, clear-bottom 96- or 384-well cell culture plates

-

Fluorescence microplate reader (bottom-read capability, kinetic mode preferred)

Step-by-Step Methodology:

-

Cell Plating:

-

The day before the assay, seed the transporter-expressing cells into the poly-D-lysine coated plates at an optimized density (e.g., 40,000 cells/well for a 96-well plate) to ensure a confluent monolayer on the day of the experiment.

-

Incubate overnight at 37°C, 5% CO₂.

-

-

Compound Preparation and Addition:

-

Prepare serial dilutions of the TCP stereoisomers and control inhibitors in assay buffer.

-

On the day of the assay, carefully remove the cell culture medium from the plate.

-

Wash the cell monolayer gently with assay buffer.

-

Add the diluted compounds to the wells and incubate for 10-20 minutes at 37°C. This is the pre-incubation step.

-

-

Substrate Addition:

-

Prepare the fluorescent dye solution according to the kit manufacturer's instructions by reconstituting the lyophilized dye/masking dye mix in assay buffer.

-

Add the dye solution to all wells. The masking dye in the solution quenches extracellular fluorescence, meaning only the signal from substrate taken up into the cells is detected.

-

-

Kinetic Measurement:

-

Immediately place the plate into the fluorescence microplate reader, pre-set to 37°C.

-

Measure the fluorescence signal kinetically (e.g., one reading every minute for 30-60 minutes) using the appropriate filter set for the fluorescent substrate.

-

-

Data Analysis:

-

For each well, calculate the rate of uptake (e.g., the slope of the linear portion of the fluorescence vs. time curve).

-

Calculate the percentage of inhibition of the uptake rate for each compound concentration relative to the vehicle control wells.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

}

Conclusion

This compound is not a single pharmacological agent but a composite of two distinct stereoisomers with divergent, and at times complementary, pharmacological profiles. (+)-Tranylcypromine is the primary driver of MAO-A inhibition and antidepressant-like serotonergic effects, whereas (-)-tranylcypromine is a selective MAO-B inhibitor with potent catecholamine reuptake blocking properties. Furthermore, stereoselectivity is a key determinant of activity against the epigenetic target LSD1. These fundamental differences in pharmacodynamics, coupled with a significant divergence in pharmacokinetics, underscore the importance of a stereochemical approach to understanding and utilizing this drug. For researchers and drug developers, the enantiomers of this compound represent not just a refinement of an old drug, but a source of templates for creating new, more selective therapeutics for depression, neurodegenerative disorders, and cancer.

References

-

Vianello, P., et al. (2015). Pure Diastereomers of a this compound-Based LSD1 Inhibitor: Enzyme Selectivity and In-Cell Studies. ACS Medicinal Chemistry Letters, 6(2), 173–177. [Link]

-

Vianello, P., et al. (2012). This compound-Based Pure Stereoisomers as Inhibitors of Lysine Specific Demethylase 1: Enzyme Selectivity and In-Cell Studies. ResearchGate. [Link]

-

Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Evotec. [Link]

-

Atkinson, S., et al. (2011). Enantioselective synthesis of this compound analogues as lysine demethylase (LSD1) inhibitors. MedChemComm, 2, 530-534. [Link]

-

Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Springer Nature Experiments. [Link]

-

Vianello, P., et al. (2015). Pure Diastereomers of a this compound-Based LSD1 Inhibitor: Enzyme Selectivity and In-Cell Studies. ResearchGate. [Link]

-

Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. PubMed. [Link]

-

Molecular Devices. (n.d.). Fluorescence-based Neurotransmitter Transporter Uptake Assay in Primary Neuronal Cultures. Molecular Devices. [Link]

-

Vianello, P., et al. (2014). Pure Diastereomers of a this compound-Based LSD1 Inhibitor: Enzyme Selectivity and In-Cell Studies. ACS Medicinal Chemistry Letters. [Link]

-

Kassinos, M., et al. (n.d.). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Molecular Devices. [Link]

-

Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link]

-

Ullah, H., et al. (2021). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. MDPI. [Link]

-

Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link]

-

Yang, M., et al. (2023). Unravelling the target landscape of tranylcypromines for new drug discovery. Acta Pharmaceutica Sinica B. [Link]

-

Smith, D. F., & Petersen, H. N. (1982). Stereoselective effect of this compound enantiomers on brain serotonin. Life Sciences, 31(22), 2449–2454. [Link]

-

Işık, M., & Durdagi, S. (2021). Computational Chemistry and Molecular Modeling of Reversible MAO Inhibitors. Springer Nature Experiments. [Link]

-

Salsali, M., et al. (2004). Inhibitory effects of the monoamine oxidase inhibitor this compound on the cytochrome P450 enzymes CYP2C19, CYP2C9, and CYP2D6. Drug Metabolism and Disposition, 32(5), 558-561. [Link]

-

Salsali, M., et al. (2004). Inhibitory Effects of the Monoamine Oxidase Inhibitor this compound on the Cytochrome P450 Enzymes CYP2C19, CYP2C9, and CYP2D6. PMC - NIH. [Link]

-

Weber-Grandke, H., et al. (1995). The pharmacokinetics of this compound enantiomers in healthy subjects after oral administration of racemic drug and the single enantiomers. British Journal of Clinical Pharmacology, 40(4), 363–365. [Link]

-

Technology Networks. (2007). Molecular Devices Releases the Live Cell Kinetic Neurotransmitter Transporter Uptake Assay Kit. Technology Networks. [Link]

-

Reigle, T. G., et al. (1980). The effects of this compound isomers on norepinephrine-H3 metabolism in rat brain. Psychopharmacology, 69(2), 193-199. [Link]

-

Gatch, M. B. (2023). This compound. StatPearls - NCBI Bookshelf. [Link]

-

Gealage, A. S., et al. (2020). This compound specificity for monoamine oxidase is limited by promiscuous protein labelling and lysosomal trapping. RSC Chemical Biology. [Link]

-

Reynolds, G. P., et al. (1980). Effects of this compound stereoisomers on monamine oxidation in man. British Journal of Clinical Pharmacology, 9(5), 521–523. [Link]

-

National Institute of Diabetes and Digestive and Kidney Diseases. (2020). This compound. LiverTox - NCBI Bookshelf. [Link]

-

Wikipedia. (n.d.). This compound. Wikipedia. [Link]

-

Salsali, M., et al. (2004). Inhibitory Effects of the Monoamine Oxidase Inhibitor this compound on the Cytochrome P450 Enzymes CYP2C19, CYP2C9, and CYP2D6. ResearchGate. [Link]

-

Feifel, D., et al. (2017). This compound in mind (Part I): Review of pharmacology. ResearchGate. [Link]

-

Lutz, J. D., & Isoherranen, N. (2012). Stereoselective Inhibition of CYP2C19 and CYP3A4 by Fluoxetine and Its Metabolite: Implications for Risk Assessment of Multiple Time-Dependent Inhibitor Systems. Drug Metabolism and Disposition, 40(9), 1696-1705. [Link]

-

Weber-Grandke, H., et al. (1995). The pharmacokinetics of this compound enantiomers in healthy subjects after oral administration of racemic drug and the single enantiomers. PMC - NIH. [Link]

-

Hill, M. N., et al. (2009). Differential Effects of the Antidepressants this compound and Fluoxetine on Limbic Cannabinoid Receptor Binding and Endocannabinoid Contents. PubMed Central. [Link]

-

Mayer, F. P., et al. (2019). Chemical structure, IC50 values and representative traces of transporter-mediated currents for mephedrone and the selected metabolites. ResearchGate. [Link]

-

Jarończyk, M., et al. (2019). Structure Modeling of the Norepinephrine Transporter. MDPI. [Link]

-

Smith, D. F. (1980). This compound stereoisomers, monoaminergic neurotransmission and behavior. A minireview. Pharmacology, 21(2), 136-141. [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Unravelling the target landscape of tranylcypromines for new drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Stereoselective effect of this compound enantiomers on brain serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The effects of this compound isomers on norepinephrine-H3 metabolism in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound stereoisomers, monoaminergic neurotransmission and behavior. A minireview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pure Diastereomers of a this compound-Based LSD1 Inhibitor: Enzyme Selectivity and In-Cell Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Inhibitory effects of the monoamine oxidase inhibitor this compound on the cytochrome P450 enzymes CYP2C19, CYP2C9, and CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibitory Effects of the Monoamine Oxidase Inhibitor this compound on the Cytochrome P450 Enzymes CYP2C19, CYP2C9, and CYP2D6 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The pharmacokinetics of this compound enantiomers in healthy subjects after oral administration of racemic drug and the single enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. moleculardevices.com [moleculardevices.com]

- 18. moleculardevices.com [moleculardevices.com]

An In-Depth Technical Guide to the In Vitro Off-Target Effects of Tranylcypromine

Executive Summary

Tranylcypromine (TCP), a well-established monoamine oxidase (MAO) inhibitor, has a complex pharmacological profile that extends beyond its intended targets.[1][2][3] While its therapeutic efficacy in major depressive disorder is attributed to the irreversible inhibition of MAO-A and MAO-B, a comprehensive understanding of its off-target interactions is critical for both predicting potential adverse effects and exploring new therapeutic applications.[4][5][6] This technical guide provides an in-depth analysis of the known in vitro off-target effects of this compound, offering researchers and drug development professionals a detailed overview of its polypharmacology. We delve into its significant interactions with Lysine-Specific Demethylase 1 (LSD1) and various Cytochrome P450 (CYP) enzymes, presenting quantitative binding data and detailed experimental protocols for their characterization. The guide emphasizes the causal logic behind assay design and provides a framework for robust, self-validating experimental workflows essential for modern drug safety assessment.[7][8]

Primary Pharmacology: The On-Target Profile of this compound

This compound, chemically known as (±)-trans-2-phenylcyclopropyl-1-amine, is structurally related to amphetamine.[1] Its primary mechanism of action is the non-selective, irreversible inhibition of both isoforms of monoamine oxidase, MAO-A and MAO-B.[2][3][5] These flavin adenine dinucleotide (FAD)-containing enzymes are responsible for the degradation of key monoamine neurotransmitters.[2][9]

-

MAO-A: Primarily metabolizes serotonin and norepinephrine.

-

MAO-B: Primarily metabolizes phenylethylamine.

-

Both: Metabolize dopamine and tyramine.[4]

By forming a covalent adduct with the FAD cofactor, this compound inactivates the enzyme, leading to increased synaptic concentrations of these neurotransmitters.[3][10] This elevation is presumed to be the basis of its antidepressant effects.[6] Although its plasma half-life is short (around 2.5 hours), the irreversible nature of the inhibition results in a prolonged pharmacodynamic effect lasting days, until new MAO enzymes are synthesized.[1][9][11]

The Known In Vitro Off-Target Landscape

Beyond its primary targets, this compound interacts with several other proteins. These off-target activities are crucial for understanding its complete safety profile and for repurposing efforts.

Lysine-Specific Demethylase 1 (LSD1/KDM1A)

One of the most significant off-target discoveries for this compound is its inhibition of Lysine-Specific Demethylase 1 (LSD1).[1][12] LSD1 is also a FAD-dependent amine oxidase, sharing structural homology with MAO enzymes, which explains this cross-reactivity.[10][13] LSD1 plays a critical role in epigenetic regulation by removing methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[14][15]

-

Mechanism: Similar to its action on MAO, this compound covalently modifies the FAD cofactor in the LSD1 catalytic site.[10]

-

Relevance: LSD1 is overexpressed in various cancers, and its inhibition can suppress tumor growth and metastasis.[12][14] This has led to the development of this compound analogues as potential anti-cancer agents, with several derivatives entering clinical trials.[12][15][16]

-

Potency: this compound inhibits LSD1 with an IC50 value of less than 2 µM.[1]

Cytochrome P450 (CYP) Enzymes

This compound interacts with several cytochrome P450 enzymes, which are central to drug metabolism. Understanding these interactions is vital for predicting drug-drug interactions. In vitro studies using human liver microsomes or cDNA-expressed CYP enzymes have characterized these effects.[17][18]

-

Mechanism & Potency: this compound exhibits varying degrees of inhibition against different CYP isoforms. It is a potent and selective inhibitor of CYP2A6.[10][19] It also acts as a competitive inhibitor of CYP2C19 and CYP2D6, and a non-competitive inhibitor of CYP2C9.[17]

-

Clinical Significance: At standard therapeutic doses, the inhibition of CYP2C9, CYP2C19, and CYP2D6 is not considered clinically significant.[17][20] However, potential for interactions exists at high doses or in patients who are poor metabolizers of substrates for these enzymes.[17]

Other Potential Off-Target Interactions & Phenomena

Recent proteomic studies have suggested that this compound's off-target profile may be broader than previously understood.

-

Promiscuous Protein Labeling: Using chemical probes, studies have shown that this compound can bind to numerous off-target proteins, including aldehyde dehydrogenases (ALDHs).[21][22] The functional consequence of this binding, however, is not always inhibitory.[22]

-

Lysosomal Trapping: As a weak base, this compound can become protonated and trapped within the acidic environment of lysosomes.[21][22] This phenomenon can lead to high intracellular concentrations, potentially contributing to both on- and off-target effects and representing a form of physicochemical, rather than direct protein-binding, off-target activity.

Data Presentation: Summary of this compound Inhibition Constants

| Target | Target Class | Inhibition Constant (Kᵢ / IC₅₀) | Type of Inhibition | Reference(s) |

| MAO-A | Primary Target (Amine Oxidase) | Potent (nanomolar range) | Irreversible, Covalent | [1][2][5] |

| MAO-B | Primary Target (Amine Oxidase) | Potent (nanomolar range) | Irreversible, Covalent | [1][2][5] |

| LSD1 (KDM1A) | Off-Target (Histone Demethylase) | < 2 µM (IC₅₀) | Irreversible, Covalent | [1][12] |

| CYP2A6 | Off-Target (Metabolizing Enzyme) | 0.08 µM (Kᵢ) | Potent, Selective | [10] |

| CYP2C19 | Off-Target (Metabolizing Enzyme) | 32 µM (Kᵢ) | Competitive | [17][18] |

| CYP2C9 | Off-Target (Metabolizing Enzyme) | 56 µM (Kᵢ) | Non-competitive | [17][18] |

| CYP2D6 | Off-Target (Metabolizing Enzyme) | 367 µM (Kᵢ) | Competitive | [17][18] |

Methodologies for In Vitro Off-Target Characterization

Identifying and quantifying off-target interactions requires a suite of robust in vitro assays. The choice of assay depends on the target class and the desired endpoint (e.g., binding affinity, functional inhibition). A tiered approach, moving from broad screening to specific validation, is often most effective.

Visualization: Logic of Off-Target Investigation Workflow

Caption: A tiered workflow for identifying and validating off-target drug effects.

Experimental Protocol: Biochemical IC₅₀ Determination for Enzyme Targets (e.g., CYPs, LSD1)

This protocol outlines a generalized method for determining the half-maximal inhibitory concentration (IC₅₀), a key measure of inhibitor potency.[23][24]

Causality Behind Experimental Choices:

-

Recombinant Enzyme: Using a purified, recombinant enzyme ensures that the observed inhibition is due to direct interaction with the target, eliminating confounding variables from complex biological matrices like cell lysates.

-

Substrate at Kₘ: Running the assay with the substrate concentration at or near its Michaelis-Menten constant (Kₘ) provides a sensitive measure for competitive inhibitors.[23]

-

DMSO Control: this compound is typically dissolved in DMSO. Including a vehicle (DMSO) control is critical to ensure the solvent itself does not affect enzyme activity.

-

Dose-Response Curve: A multi-point (e.g., 8-12 concentration) dose-response curve is essential for accurately calculating the IC₅₀, as a single-point inhibition value can be misleading.

Step-by-Step Methodology:

-

Compound Preparation:

-

Prepare a stock solution of this compound (e.g., 10 mM) in 100% DMSO.

-

Perform a serial dilution of the stock solution in assay buffer to create a range of concentrations (e.g., from 100 µM to 1 nM). Ensure the final DMSO concentration in the assay is consistent across all wells and typically ≤1%.

-

-

Assay Setup (96- or 384-well plate format):

-

Test Wells: Add assay buffer, the specific concentration of this compound, and the enzyme solution.

-

Positive Control (100% Activity): Add assay buffer, DMSO vehicle (at the same final concentration as test wells), and the enzyme solution.

-

Negative Control (0% Activity/Background): Add assay buffer, DMSO vehicle, and heat-inactivated enzyme or no enzyme.

-

-

Pre-incubation:

-

Incubate the plate for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme (e.g., 37°C). This allows the inhibitor to bind to the enzyme before the reaction starts. For irreversible inhibitors like this compound, this step is crucial.

-

-

Reaction Initiation:

-

Initiate the enzymatic reaction by adding the substrate solution to all wells. The substrate should be specific to the enzyme being tested (e.g., a fluorogenic substrate for a CYP enzyme).

-

-

Reaction Incubation & Detection:

-

Incubate the plate for a specific time, ensuring the reaction in the positive control wells remains in the linear range.

-

Stop the reaction (if necessary) and measure the signal (e.g., fluorescence, luminescence, or absorbance) using a plate reader.[25]

-

-

Data Analysis:

-

Subtract the average signal of the negative control wells from all other wells.

-

Normalize the data by setting the average signal of the positive control as 100% activity.

-

Plot the percent inhibition versus the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic (sigmoidal) dose-response curve to determine the IC₅₀ value.[23][25]

-

From IC₅₀ to Kᵢ: The IC₅₀ value is dependent on experimental conditions. To determine the inhibition constant (Kᵢ), a more absolute measure, the Cheng-Prusoff equation can be used for competitive inhibitors.[23][24] Kᵢ = IC₅₀ / (1 + [S]/Kₘ) Where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant.

Visualization: General Workflow for IC₅₀ Determination

Caption: A step-by-step workflow for determining the IC50 value of an inhibitor.

Experimental Protocol: Cell-Based Viability Assay (MTT Assay)

This protocol assesses the functional consequence of on- and off-target effects by measuring cell viability after drug treatment. It is particularly relevant for evaluating the anti-proliferative effects of LSD1 inhibition by this compound in cancer cell lines.

Self-Validating System: This protocol is self-validating through the inclusion of multiple controls. A 'no-cell' control establishes the background absorbance. A 'vehicle-treated' control establishes 100% cell viability. A positive control (a known cytotoxic agent) confirms the assay is responsive.

Step-by-Step Methodology:

-

Cell Seeding:

-

Culture cells (e.g., a cancer cell line with high LSD1 expression) to logarithmic growth phase.

-

Trypsinize, count, and seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).[26]

-

Incubate for 24 hours to allow cells to adhere.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include vehicle-only wells as a control for 100% viability.

-

Incubate for a specified period (e.g., 48 or 72 hours).

-

-

MTT Incubation:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[26]

-

Add 10-20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. Living cells with active mitochondrial succinate dehydrogenase will reduce the yellow MTT to purple formazan crystals.[26]

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 100-150 µL of a solubilizing agent, such as DMSO or an acidified isopropanol solution, to each well to dissolve the formazan crystals.[26]

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at a wavelength of ~570 nm (with a reference wavelength of ~630 nm) using a plate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.

-

Plot the percentage of viability against the log of the drug concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration that reduces cell viability by 50%).

-

Conclusion and Future Directions

The pharmacological profile of this compound is a clear example of the "polypharmacology" common to many small molecule drugs. While its potent, irreversible inhibition of MAO enzymes defines its primary therapeutic use, its off-target interactions with LSD1 have opened a promising new avenue for cancer therapy.[12][15] Furthermore, its characterized inhibition of various CYP450 enzymes provides a clear framework for assessing potential drug-drug interactions.[17][19]

For researchers and drug development professionals, a thorough in vitro off-target assessment is not merely a regulatory hurdle but a fundamental component of understanding a compound's mechanism and safety. The use of broad screening panels, followed by rigorous biochemical and cell-based validation as outlined in this guide, is essential for building a comprehensive pharmacological profile. Future research using advanced chemoproteomic and cellular thermal shift assays will likely uncover a more nuanced landscape of this compound's interactions, further refining our understanding of this multifaceted drug.

References

-

This compound - Wikipedia. (n.d.). Wikipedia. [Link]

-

What is the mechanism of this compound Sulfate?. (2024, July 17). Patsnap Synapse. [Link]

-

Weiner, M. A., & Gressin, E. (2025, January 19). This compound. StatPearls - NCBI Bookshelf. [Link]

-

Wells, B. G. (2020, June 16). This compound: Its Pharmacology, Safety, and Efficacy. Psychiatry Online. [Link]

-

Heinze, G., & Bickel, M. H. (n.d.). Monoamine oxidase inhibition by this compound: assessment in human volunteers. PubMed. [Link]

-

Salsali, M., Holt, A., & Baker, G. B. (n.d.). Inhibitory effects of the monoamine oxidase inhibitor this compound on the cytochrome P450 enzymes CYP2C19, CYP2C9, and CYP2D6. PubMed. [Link]

-

Zheng, Y. C., et al. (n.d.). Irreversible LSD1 Inhibitors: Application of this compound and Its Derivatives in Cancer Treatment. PubMed. [Link]

-

Miele, E., et al. (2021). This compound-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation. National Institutes of Health (NIH). [Link]

-

Ma, L., et al. (2020, December 10). This compound Based Lysine-Specific Demethylase 1 Inhibitor: Summary and Perspective. ACS Publications. [Link]

-

Anonymous. (2025). This compound-derived LSD1 inhibitors: Synthetic strategies, structure-activity relationships, and anticancer potential. PubMed. [Link]

-

This compound: Package Insert / Prescribing Info / MOA. (2025, July 31). Drugs.com. [Link]

-

Safety and Off-Target Drug Screening Services. (n.d.). Reaction Biology. [Link]

-

This compound – Knowledge and References. (n.d.). Taylor & Francis. [Link]

-

Pharmacology of this compound (Parnate) ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, March 2). YouTube. [Link]

-

Binda, C., et al. (2010, April 23). Biochemical, Structural, and Biological Evaluation of this compound Derivatives as Inhibitors of Histone Demethylases LSD1 and LSD2. Journal of the American Chemical Society. [Link]

-

Finberg, J. P., & Gillman, P. K. (n.d.). Advances pertaining to the pharmacology and interactions of irreversible nonselective monoamine oxidase inhibitors. PubMed. [Link]

-

Inhibitory effects of this compound and thiotepa (n ¼ 2) at their... (n.d.). ResearchGate. [Link]

-

G. A. W. West, et al. (2020, August 12). This compound specificity for monoamine oxidase is limited by promiscuous protein labelling and lysosomal trapping. PubMed Central. [Link]

-

An in vitro solution to model off-target effects. (2025, May 16). Labcorp. [Link]

-

Off-Target Screening Cell Microarray Assay. (n.d.). Creative Biolabs. [Link]

-

Inhibitory Effects of the Monoamine Oxidase Inhibitor this compound on the Cytochrome P450 Enzymes CYP2C19, CYP2C9, and CYP2D6 | Request PDF. (2025, August 9). ResearchGate. [Link]

-

This compound in mind (Part I): Review of pharmacology. (2017, July 3). ResearchGate. [Link]

-

IC50 Determination. (n.d.). edX. [Link]

-

Ye, Z., et al. (n.d.). In silico off-target profiling for enhanced drug safety assessment. PubMed Central. [Link]

-

West, G. A. W., et al. (2020, August 12). This compound specificity for monoamine oxidase is limited by promiscuous protein labelling and lysosomal trapping. RSC Publishing. [Link]

-

Unravelling the target landscape of tranylcypromines for new drug discovery. (2025, April 14). PubMed Central. [Link]

-

The effects of chronic administration of this compound and rimonabant on behaviour and protein expression in brain regions of the rat. (n.d.). PubMed. [Link]

-

IC50 to Ki conversion by Cheng-Prusoff Equation & BatDB online converter tool. (2023, January 6). YouTube. [Link]

-

De-Risking Drug Discovery with a Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019, July 16). Frontiers. [Link]

-

Half maximal inhibitory concentration. (n.d.). Wikipedia. [Link]

-

Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Creative Biolabs. [Link]

-

Design and Synthesis of this compound-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles. (2022, April 29). PubMed Central. [Link]

-

Salsali, M., et al. (n.d.). Inhibitory Effects of the Monoamine Oxidase Inhibitor this compound on the Cytochrome P450 Enzymes CYP2C19, CYP2C9, and CYP2D6. National Institutes of Health (NIH). [Link]

-

Full article: Review and meta-analysis of add-on this compound with antipsychotic drugs for the treatment of schizophrenia with predominant negative symptoms: a restoration of evidence. (n.d.). Taylor & Francis. [Link]

-

Differential Effects of the Antidepressants this compound and Fluoxetine on Limbic Cannabinoid Receptor Binding and Endocannabinoid Contents. (n.d.). PubMed Central. [Link]

-

Safety of High-intensity Treatment with the Irreversible Monoamine Oxidase Inhibitor this compound in Patients with Treatment-resistant Depression | Request PDF. (2025, August 7). ResearchGate. [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of this compound Sulfate? [synapse.patsnap.com]

- 3. This compound|MAO Inhibitor for Research [benchchem.com]

- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. psychiatryonline.org [psychiatryonline.org]

- 6. This compound: Package Insert / Prescribing Info / MOA [drugs.com]

- 7. reactionbiology.com [reactionbiology.com]

- 8. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. Unravelling the target landscape of tranylcypromines for new drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Irreversible LSD1 Inhibitors: Application of this compound and Its Derivatives in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. This compound-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound Based Lysine-Specific Demethylase 1 Inhibitor: Summary and Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound-derived LSD1 inhibitors: Synthetic strategies, structure-activity relationships, and anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Inhibitory effects of the monoamine oxidase inhibitor this compound on the cytochrome P450 enzymes CYP2C19, CYP2C9, and CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Inhibitory Effects of the Monoamine Oxidase Inhibitor this compound on the Cytochrome P450 Enzymes CYP2C19, CYP2C9, and CYP2D6 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Advances pertaining to the pharmacology and interactions of irreversible nonselective monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. This compound specificity for monoamine oxidase is limited by promiscuous protein labelling and lysosomal trapping - PMC [pmc.ncbi.nlm.nih.gov]

- 22. This compound specificity for monoamine oxidase is limited by promiscuous protein labelling and lysosomal trapping - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00048E [pubs.rsc.org]

- 23. courses.edx.org [courses.edx.org]

- 24. IC50 - Wikipedia [en.wikipedia.org]

- 25. benchchem.com [benchchem.com]

- 26. creative-bioarray.com [creative-bioarray.com]

Whitepaper: Tranylcypromine's Bifurcated Impact on Neuronal Signaling: From Monoamine Modulation to Epigenetic Reprogramming

Abstract

Tranylcypromine (TCP), a legacy antidepressant, is experiencing a renaissance in neuropharmacological research due to its complex and multifaceted mechanism of action. While its classical role as an irreversible inhibitor of monoamine oxidase (MAO) is well-established, emerging evidence reveals a significant secondary function as an inhibitor of Lysine-Specific Demethylase 1 (LSD1), a critical epigenetic regulator. This guide provides an in-depth technical exploration of TCP's dual impact on neuronal signaling cascades. We dissect how the canonical pathway of increased monoamine availability converges with the non-canonical pathway of epigenetic modification to modulate neuroplasticity, gene expression, and neuroinflammatory responses. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of current understanding and providing detailed, field-proven methodologies to investigate these complex interactions.

Part 1: The Foundational Pharmacology of this compound

This compound's primary therapeutic action stems from its function as a non-selective and irreversible inhibitor of both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).[1][2] These enzymes are located on the outer mitochondrial membrane and are responsible for the catabolism of key neurotransmitters.[1] By irreversibly binding to the flavin adenine dinucleotide (FAD) cofactor of these enzymes, TCP prevents the breakdown of serotonin, norepinephrine, and dopamine in the presynaptic neuron.[2][3] This inhibition leads to an accumulation of these monoamines in the cytoplasm, enhancing their availability for vesicular packaging and subsequent synaptic release.[2][4]

The clinical consequence is a potentiation of monoaminergic neurotransmission, which is believed to underpin its antidepressant and anxiolytic effects.[5] It is crucial to recognize that due to the irreversible nature of this inhibition, the restoration of MAO activity is not dependent on the drug's relatively short plasma half-life (approx. 2.5 hours), but rather on the de novo synthesis of the MAO enzyme, a process that can take up to a week.[4][6] At higher therapeutic doses (40-60mg/day), TCP also exhibits norepinephrine reuptake inhibition, further contributing to synaptic noradrenergic activity.[4][7]

| Pharmacological Parameter | Description | Reference(s) |

| Primary Target(s) | Monoamine Oxidase A (MAO-A), Monoamine Oxidase B (MAO-B) | [1][5] |

| Secondary Target(s) | Lysine-Specific Demethylase 1 (LSD1/KDM1A) | [5][8] |

| Mechanism of Action | Irreversible, non-selective covalent inhibition | [2][3] |

| Primary Outcome | Increased synaptic availability of Serotonin, Norepinephrine, Dopamine | [2][4] |

| Secondary Outcome | Inhibition of histone demethylation, altered gene expression | [5][8] |

| LSD1 Inhibition IC50 | < 2 µM | [5] |

Part 2: Beyond the Synapse - this compound as an Epigenetic Modulator

A paradigm shift in understanding TCP's pharmacology has been the discovery of its potent inhibitory activity against Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[9] LSD1 is a flavin-dependent enzyme, structurally homologous to MAO, that plays a pivotal role in transcriptional regulation by removing methyl groups from mono- and di-methylated lysine 4 on histone H3 (H3K4me1/2), a mark generally associated with active gene transcription.[3][8]

By inhibiting LSD1, TCP prevents the demethylation of H3K4, leading to an accumulation of these active chromatin marks and the de-repression of LSD1 target genes.[5][8] This epigenetic mechanism represents a significant departure from classical neurotransmitter-based models of antidepressant action. It suggests that TCP can directly influence the transcriptional landscape of neurons, potentially leading to long-lasting changes in cellular function and structure. Studies using human-induced pluripotent stem cell (iPSC)-derived cerebral organoids have shown that TCP treatment suppresses the transcriptional activity of LSD1-targeted genes and increases the expression of di-methylated H3K4.[8]

This dual-action mechanism is a critical area of investigation, as it provides a plausible explanation for the profound and sustained therapeutic effects of TCP in treatment-resistant depression.

Caption: Dual inhibitory action of this compound (TCP).

Part 3: Convergence of Signaling Cascades

The therapeutic efficacy of TCP likely arises from the synergistic interplay between its effects on monoamine levels and its epigenetic influence. These two primary actions converge on downstream signaling cascades critical for neuronal plasticity and resilience.

3.1 The BDNF and CREB Pathway

Brain-Derived Neurotrophic Factor (BDNF) is a key molecule involved in neuronal survival, growth, and synaptic plasticity. Its expression is tightly regulated by the cAMP response element-binding protein (CREB). Chronic antidepressant treatments are often associated with an upregulation of the BDNF/CREB signaling pathway.[10] Studies have shown that chronic administration of TCP to rats significantly increases BDNF expression in the frontal cortex.[10][11] This effect may be mediated by both of TCP's mechanisms:

-